REACTION_CXSMILES
|
F[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1.[NH2:12][NH2:13]>C1COCC1>[NH:12]([C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1)[NH2:13]
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Name
|
|
Quantity
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13.9 g
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Type
|
reactant
|
Smiles
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FC1=NC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
5.625 mL
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Type
|
reactant
|
Smiles
|
NN
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Name
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|
Quantity
|
200 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The suspension was stirred at ambient temperature for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure and water (200 mL)
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Type
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ADDITION
|
Details
|
was added
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Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
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Type
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WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
N(N)C1=NC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: PERCENTYIELD | 89.5% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |